molecular formula C10H5BrO4 B13965579 8-Bromo-4-oxo-4H-chromene-2-carboxylic acid

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B13965579
M. Wt: 269.05 g/mol
InChI Key: WCJIOPSYOBZPJV-UHFFFAOYSA-N
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Description

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 2nd position of the chromene ring. Chromenes are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various methods. One of the common synthetic routes involves a microwave-assisted process. This method optimizes reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time. The yield of the reaction can be improved to 87% using this method .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale microwave-assisted reactions due to their efficiency and cost-effectiveness. The process is versatile and can produce chromone-2-carboxylic acids with high purity without the need for tedious and expensive purification processes through column chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and various solvents. For example, tert-butyldimethylsilyl chloride and DIPEA are used in the synthesis of related compounds .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups at the 8th position .

Scientific Research Applications

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing various chromene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

8-Bromo-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substitution at the 8th position and carboxylic acid group at the 2nd position make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5BrO4

Molecular Weight

269.05 g/mol

IUPAC Name

8-bromo-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C10H5BrO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14)

InChI Key

WCJIOPSYOBZPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=CC2=O)C(=O)O

Origin of Product

United States

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